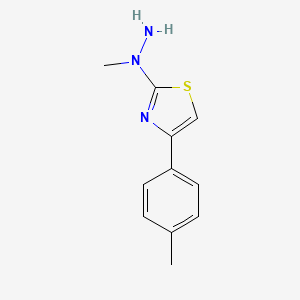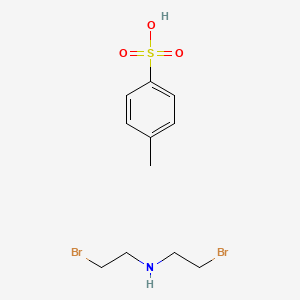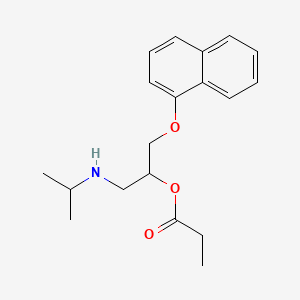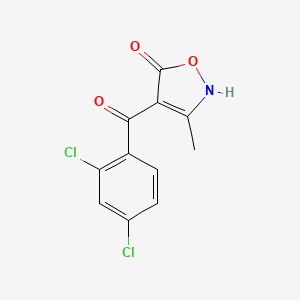
Ethyl 14-oxopentadec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 14-oxopentadec-2-enoate: is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a carbon-carbon double bond at the α,β position. This compound has a molecular formula of C₁₇H₃₀O₃ and a molecular weight of 282.418 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 14-oxopentadec-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by the deprotonation of a carbonyl compound using a strong base such as sodium hydride, sodium amide, or lithium diisopropylamide. The enolate ion then reacts with an alkyl halide in an S_N2 reaction to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like tetrahydrofuran and controlled temperatures to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 14-oxopentadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various esters and amides
Wissenschaftliche Forschungsanwendungen
Ethyl 14-oxopentadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 14-oxopentadec-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-oxobutanoate:
Ethyl 3-nitrohex-2-enoate: This compound shares the enoate ester structure and undergoes similar chemical reactions.
Ethyl 3-dimethylaminobut-2-enoate: Another enoate ester with comparable reactivity
Uniqueness: Ethyl 14-oxopentadec-2-enoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer-chain esters are required .
Eigenschaften
CAS-Nummer |
113279-99-5 |
|---|---|
Molekularformel |
C17H30O3 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
ethyl 14-oxopentadec-2-enoate |
InChI |
InChI=1S/C17H30O3/c1-3-20-17(19)15-13-11-9-7-5-4-6-8-10-12-14-16(2)18/h13,15H,3-12,14H2,1-2H3 |
InChI-Schlüssel |
JBMQPNQJXGCCDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCCCCCCCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
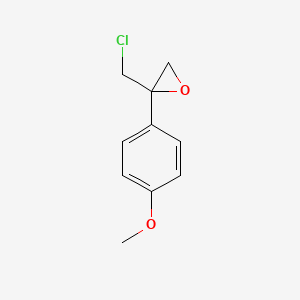
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)

![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
